5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Antibacterial

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1798454-21-3) is a synthetic small molecule belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class, a privileged scaffold extensively explored for antibacterial and neurokinin-1 (NK1) receptor antagonist applications. The compound features a 3,4-dimethylbenzoyl amide substituent on the pyrrolidine nitrogen and a 4-methoxyphenyl group at the oxadiazole C3 position (molecular formula C22H23N3O3; MW 377.4 g/mol).

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 1798454-21-3
Cat. No. B2948509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS1798454-21-3
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C22H23N3O3/c1-14-6-7-17(13-15(14)2)22(26)25-12-4-5-19(25)21-23-20(24-28-21)16-8-10-18(27-3)11-9-16/h6-11,13,19H,4-5,12H2,1-3H3
InChIKeyVYMDYPFKSRUARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1798454-21-3): Procurement-Ready 1,2,4-Oxadiazole/Pyrrolidine Hybrid Building Block


5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1798454-21-3) is a synthetic small molecule belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class, a privileged scaffold extensively explored for antibacterial and neurokinin-1 (NK1) receptor antagonist applications [1][2]. The compound features a 3,4-dimethylbenzoyl amide substituent on the pyrrolidine nitrogen and a 4-methoxyphenyl group at the oxadiazole C3 position (molecular formula C22H23N3O3; MW 377.4 g/mol) . It is commercially available at 95% minimum purity from established research chemical suppliers, making it a procurement-ready candidate for structure-activity relationship (SAR) studies and focused library synthesis .

Why 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Cannot Be Replaced by Its Closest Analogs


Within the 1,2,4-oxadiazole/pyrrolidine hybrid chemical space, even minor structural variations produce significant shifts in biological target engagement and potency. Literature on this scaffold class demonstrates that altering the benzoyl substitution pattern (e.g., 3,4-dimethyl vs. 3,5-dimethyl) and the oxadiazole C3 aryl group (e.g., 4-methoxyphenyl vs. phenyl or 3,4-dimethoxyphenyl) yields IC50 values against DNA gyrase ranging from 120 nM to >1 µM, and MIC values against S. aureus spanning 24 to >100 ng/mL [1]. Generic substitution with a structurally similar but non-identical analog therefore risks invalidating SAR hypotheses and compromising lead optimization campaigns. The specific combination of 3,4-dimethylbenzoyl and 4-methoxyphenyl substituents present in CAS 1798454-21-3 occupies a distinct and underexplored regiochemical niche within this class, warranting its acquisition as a defined, high-purity reference compound for systematic SAR interrogation [1].

Quantitative Differentiation of 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1798454-21-3) Against the Closest Analogs


Regiochemical Differentiation: 3,4-Dimethylbenzoyl vs. 3,5-Dimethylbenzoyl Isomer

The target compound (CAS 1798454-21-3) bears a 3,4-dimethylbenzoyl group on the pyrrolidine nitrogen, distinguishing it from its closest commercially available analog, 5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1791409-00-1), which carries a 3,5-dimethylbenzoyl isomer . Although direct head-to-head biological data for these two specific compounds are not publicly available, structure-activity relationship (SAR) studies on related 1,2,4-oxadiazole/pyrrolidine hybrids demonstrate that the position of methyl substituents on the benzoyl ring systematically modulates inhibitory potency. For example, compound 16 in Frejat et al. (2022) achieved an IC50 of 120 nM against E. coli DNA gyrase and an MIC of 24 ng/mL against S. aureus, while other derivatives with modified aryl groups showed IC50 values ranging from 180 to >1000 nM [1]. The 3,4-dimethyl substitution pattern presents a distinct electronic and steric environment that is expected to yield a unique biological profile compared to the 3,5-isomer.

Medicinal Chemistry Structure-Activity Relationship Antibacterial

Class-Level DNA Gyrase and Topoisomerase IV Inhibitory Potential of the 1,2,4-Oxadiazole/Pyrrolidine Scaffold

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold to which CAS 1798454-21-3 belongs has demonstrated validated, dual-target inhibitory activity against bacterial DNA gyrase and topoisomerase IV in published studies. Frejat et al. (2022) reported that the most potent derivatives in their series (compounds 16 and 17) achieved IC50 values of 120–180 nM against E. coli DNA gyrase, compared to 170 nM for the reference inhibitor novobiocin [1]. Compound 17 additionally exhibited an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (60 ng/mL) [1]. A parallel study identified compound 16 with an IC50 of 120 nM against E. coli gyrase (novobiocin IC50 = 170 nM) and MIC values of 24 ng/mL and 62 ng/mL against S. aureus and E. coli, respectively [2]. While CAS 1798454-21-3 itself has not been directly profiled in these assays, its core scaffold has been pharmacologically validated as capable of delivering mid-nanomolar gyrase inhibition and potent antibacterial activity, providing a strong rationale for its inclusion in focused screening libraries.

Antibacterial DNA Gyrase Topoisomerase IV

Purity Specification Advantage: 95% Minimum vs. >90% for Closest Structural Analog

CAS 1798454-21-3 is supplied with a minimum purity specification of 95% (AKSci catalog #7141DX) . In contrast, the structurally related analog 3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole (CAS 1787984-76-2), which shares the 3,5-dimethylbenzoyl-pyrrolidine-oxadiazole core, is listed at a lower minimum purity of >90% (AKSci catalog #HTS004915) . A 95% purity specification ensures a maximum of 5% total impurities, compared to up to 10% for the >90% grade analog. This difference is critical for quantitative biochemical and biophysical assays where impurities can confound IC50, Kd, or Ki determinations by contributing to off-target effects or assay interference.

Quality Control Procurement SAR

Molecular Formula and Physicochemical Equivalence to Key Analogs with Distinct Substituent Topology

CAS 1798454-21-3 shares the identical molecular formula (C22H23N3O3) and molecular weight (377.4 g/mol) with at least three other commercially available 1,2,4-oxadiazole/pyrrolidine analogs: 5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole (CAS 1798634-33-9) and 5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole (CAS 1795411-34-5) . Despite having identical molecular mass and formula, these compounds differ fundamentally in their substituent topology: the target compound places the 4-methoxyphenyl group on the oxadiazole C3 and the 3,4-dimethylbenzoyl on the pyrrolidine amide, whereas the analogs relocate the methoxy/methyl functionality to different positions or employ distinct linker chemistry (acetyl vs. propanoyl). This formula-equivalent but topologically distinct series enables matched molecular pair analysis (MMPA) in which CAS 1798454-21-3 serves as a unique node for probing the contribution of the 3,4-dimethylbenzoyl pharmacophore to biological activity independent of changes in bulk physicochemical properties such as logP and topological polar surface area (TPSA).

Physicochemical Properties Drug-likeness Library Design

Recommended Research and Industrial Application Scenarios for 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1798454-21-3)


Antibacterial Lead Discovery: Focused DNA Gyrase/Topoisomerase IV Screening Library

Based on the validated class-level activity of 1,2,4-oxadiazole/pyrrolidine hybrids as dual DNA gyrase and topoisomerase IV inhibitors with IC50 values as low as 120 nM and MIC values competitive with ciprofloxacin [1], CAS 1798454-21-3 can be incorporated into a focused screening library targeting fluoroquinolone-resistant bacterial strains. Its unique 3,4-dimethylbenzoyl regiochemistry offers a structural variation not represented in the published Frejat et al. series, potentially accessing differential binding modes within the ATP-binding pocket of gyrase B.

Matched Molecular Pair Analysis (MMPA) for Pharmacophore Deconvolution

CAS 1798454-21-3 shares the molecular formula C22H23N3O3 with several commercially available analogs (CAS 1798634-33-9 and CAS 1795411-34-5) [1], yet differs in the spatial placement of the methoxy, methyl, and aryl functionalities. This enables rigorous MMPA studies where the contribution of the 3,4-dimethylbenzoyl pharmacophore to potency, selectivity, and ADMET properties can be isolated from changes in global molecular properties (logP, MW, TPSA), accelerating lead optimization cycles.

NK1 Receptor Antagonist SAR Expansion

The pyrrolidine-oxadiazole scaffold has demonstrated potent human NK1 receptor antagonism (compound 22 in Young et al. 2007 showed excellent binding affinity and functional activity) [1]. CAS 1798454-21-3 introduces a 3,4-dimethylbenzoyl substitution not present in the original NK1 antagonist series, offering a probe to investigate whether this specific benzoyl modification can enhance receptor subtype selectivity or reduce P450 enzyme interactions, a key advantage previously noted for this chemotype.

Chemical Biology Probe Development with Defined Purity Specifications

The 95% minimum purity specification of CAS 1798454-21-3 [1] makes it suitable for quantitative biochemical assay development, including fluorescence polarization (FP) binding assays, surface plasmon resonance (SPR) biosensor studies, and isothermal titration calorimetry (ITC), where impurity levels exceeding 5% (as observed for some analogs at >90% purity) could confound thermodynamic binding parameter determination.

Quote Request

Request a Quote for 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.